
1-(Chloromethyl)-1-propylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-propylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-propylcyclopentane typically involves the chloromethylation of 1-propylcyclopentane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also a consideration to minimize environmental impact and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-1-propylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., water, ethanol), mild temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, moderate temperatures.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert solvents (e.g., ether, THF), low temperatures.
Major Products Formed:
Substitution: Alcohols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-propylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-propylcyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can lead to changes in cellular processes and pathways, influencing biological activity .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)cyclopentane: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1-(Bromomethyl)-1-propylcyclopentane: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and selectivity in chemical reactions.
1-(Chloromethyl)-1-ethylcyclopentane: Contains an ethyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 1-(Chloromethyl)-1-propylcyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H17Cl |
|---|---|
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-propylcyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3 |
Clé InChI |
MFNZJCVDKBQXMS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




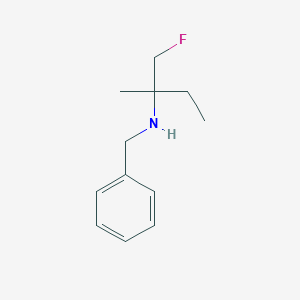
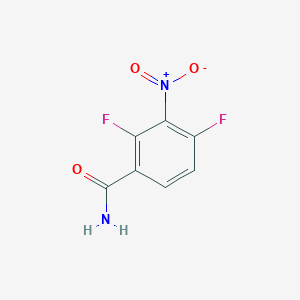
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
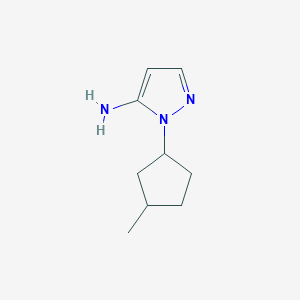
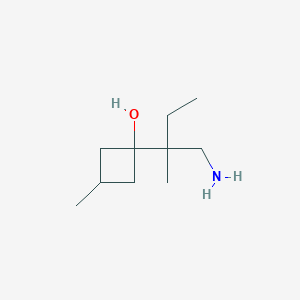
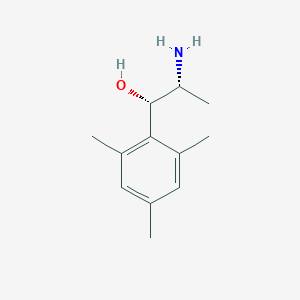
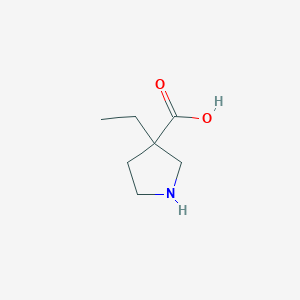
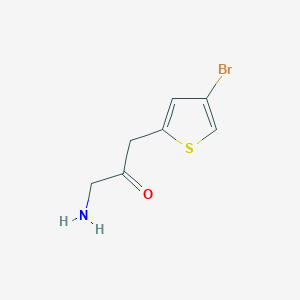



![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)
